![molecular formula C32H38ClN3O3 B157648 Loratadine/pseudoephedrine CAS No. 132316-36-0](/img/structure/B157648.png)
Loratadine/pseudoephedrine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Loratadine/pseudoephedrine, also known as this compound, is a useful research compound. Its molecular formula is C32H38ClN3O3 and its molecular weight is 548.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Phenethylamines - Pseudoephedrine - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Treatment of Allergic Rhinitis
The primary application of loratadine/pseudoephedrine is in the management of seasonal allergic rhinitis (SAR). Numerous studies have demonstrated its efficacy in alleviating nasal congestion, sneezing, and other symptoms associated with allergies.
- Efficacy in Adults : A study involving adults with SAR found that a once-daily dose of this compound significantly improved nasal congestion and overall quality of life compared to placebo. Acoustic rhinometry indicated a trend towards improved nasal patency after treatment, although statistical significance was not achieved for all measures .
- Efficacy in Children : A randomized controlled trial with children aged 3–15 years showed that the combination was effective in reducing both nasal symptoms and signs of allergic rhinitis. The mean total symptom score (MTSS) demonstrated significant improvement with this compound compared to placebo (p < 0.001) .
Nasal Airflow Improvement
Research has indicated that this compound can enhance nasal airflow. A study measuring peak nasal inspiratory flow (PNIF) demonstrated that a single dose resulted in significant improvements in airflow among patients with allergic rhinitis .
Safety and Side Effects
While generally well tolerated, some studies have reported potential side effects associated with this compound use. Common adverse effects include insomnia and nervousness, particularly linked to pseudoephedrine . A claims-based analysis suggested an increased risk of esophageal obstruction among users of certain formulations, although this finding was not conclusively supported by medical record reviews .
Table 1: Comparative Efficacy of this compound vs. Components Alone
Treatment | Total Symptom Score Reduction | Nasal Congestion Relief | Non-Nasal Symptoms Relief |
---|---|---|---|
This compound | Significant | Greater than placebo | Greater than pseudoephedrine |
Loratadine | Moderate | Less effective | Moderate |
Pseudoephedrine | Moderate | Less effective | Moderate |
Placebo | Minimal | None | None |
Case Studies and Research Findings
Several case studies reinforce the effectiveness of this compound:
- A double-blind study involving 874 patients showed that the combination significantly reduced composite symptom scores compared to placebo and each component alone, highlighting its superior efficacy in managing SAR symptoms .
- In pediatric populations, the combination was found to be both effective and well-tolerated, suggesting its suitability for treating allergic rhinitis in children aged 12 years and older .
Propiedades
Número CAS |
132316-36-0 |
---|---|
Fórmula molecular |
C32H38ClN3O3 |
Peso molecular |
548.1 g/mol |
Nombre IUPAC |
ethyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate;(1S,2S)-2-(methylamino)-1-phenylpropan-1-ol |
InChI |
InChI=1S/C22H23ClN2O2.C10H15NO/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20;1-8(11-2)10(12)9-6-4-3-5-7-9/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3;3-8,10-12H,1-2H3/t;8-,10+/m.0/s1 |
Clave InChI |
ZQBWEJQBVWJHRY-PXRPMCEGSA-N |
SMILES |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1.CC(C(C1=CC=CC=C1)O)NC |
SMILES isomérico |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1.C[C@@H]([C@H](C1=CC=CC=C1)O)NC |
SMILES canónico |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1.CC(C(C1=CC=CC=C1)O)NC |
Key on ui other cas no. |
132316-36-0 |
Sinónimos |
Sch 434 Sch-434 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.